2,5-Dimethylphenanthrene
Overview
Description
2,5-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, with two methyl groups attached to the 2nd and 5th carbon atoms of the phenanthrene backbone .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylphenanthrene consists of three fused benzene rings with two methyl groups attached to the 2nd and 5th carbon atoms . The average mass of this compound is 206.282 Da and the monoisotopic mass is 206.109543 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research by Jung and Koreeda (1989) describes a novel method for synthesizing dimethylphenanthrene isomers like 1,4-, 2,4-, and 3,4-dimethylphenanthrenes, utilizing furan/dimethyl-1-naphthyne cycloaddition and a deoxygenation process (Kee-Yong Jung & M. Koreeda, 1989).
- Vibrational and Spectroscopic Analysis : The vibrational, physical, and chemical properties of 3,6-Dimethylphenanthrene were extensively studied through various spectroscopic methods by Ali et al. (2015), highlighting the alterations in molecular structure due to methyl group additions (M. M. Ali et al., 2015).
Environmental and Biological Impact
- Antialgal Activity : Research by DellaGreca et al. (2001) synthesized dihydrophenanthrenes and phenanthrenes, including dimethylphenanthrene variants, to study their antialgal activity, which showed significant inhibition of algal growth (M. DellaGreca et al., 2001).
- Effects on Marine Life : Rhodes et al. (2005) investigated the impact of dimethylated polycyclic aromatic hydrocarbons, including 3,6-dimethylphenanthrene, on the embryonic development of the Japanese medaka, noting significant developmental abnormalities (S. Rhodes et al., 2005).
Analytical Techniques and Applications
- Chromatographic Analysis : Garrigues et al. (1989) explored the retention behavior of dimethylphenanthrene isomers in reversed-phase liquid chromatography, providing insights into their molecular shape and aiding in the identification of isomers in complex mixtures (P. Garrigues et al., 1989).2. NMR Spectroscopy Applications : Bavin, Bartle, and Smith (1965) utilized high-resolution nuclear magnetic resonance for the structural analysis of an ethyl-9,10-dimethylphenanthrene, showcasing the potential of NMR in determining the substitution positions in complex organic molecules (P. Bavin et al., 1965).
properties
IUPAC Name |
2,5-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPQRLLOPVKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190198 | |
Record name | Phenanthrene, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenanthrene | |
CAS RN |
3674-66-6 | |
Record name | 2,5-Dimethylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDC4XL0HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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